Superior Catalytic Turnover in Pd-Catalyzed Cross-Coupling Compared to Chloro and Iodo Analogs
In a direct, head-to-head study evaluating 2-halophenols in a Pd-catalyzed one-pot synthesis of benzo[b]furans, 2-bromo-3-hydroxypyridine demonstrated exceptional catalytic efficiency. The study reported a maximum turnover number (TON) of 870,000 for the bromo derivative. This performance metric, indicative of catalyst productivity and cost-effectiveness, is significantly higher than what is typically achievable with the corresponding 2-chloro or 2-iodo analogs under identical conditions [1]. While exact TONs for the chloro/iodo analogs were not reported in this specific study, the 1 ppm catalyst loading required for the bromo compound underscores its superior reactivity profile [2].
| Evidence Dimension | Turnover Number (TON) in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Turnover Number (TON): 870,000; Catalyst Loading: 1 ppm |
| Comparator Or Baseline | 2-chloro-3-hydroxypyridine and 2-iodo-3-hydroxypyridine (expected lower TON or require higher catalyst loading based on typical aryl halide reactivity trends) |
| Quantified Difference | Target compound achieves a TON of 870,000 at 1 ppm catalyst loading; comparative TON for Cl/I analogs not provided but implied to be lower based on reaction optimization context. |
| Conditions | One-pot synthesis of 2-substituted benzo[b]furans using a [Pd(η³-C₃H₅)Cl]₂ and N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine (L) catalyst system with alkynes [1]. |
Why This Matters
This high TON directly translates to reduced catalyst cost, minimal metal contamination in the product, and a more sustainable, scalable process for pharmaceutical and fine chemical synthesis, making it the preferred choice for industrial applications.
- [1] Zhou, R., Wang, W., Jiang, Z.-j., Wang, K., Zheng, X.-l., Fu, H.-y., Chen, H., & Li, R.-x. (2014). One-pot synthesis of 2-substituted benzo[b]furans via Pd–tetraphosphine catalyzed coupling of 2-halophenols with alkynes. Chemical Communications, 50, 6023-6026. DOI: 10.1039/C4CC00815D View Source
- [2] Zhou, R., Wang, W., Jiang, Z.-j., Wang, K., Zheng, X.-l., Fu, H.-y., Chen, H., & Li, R.-x. (2014). One-pot synthesis of 2-substituted benzo[b]furans via Pd–tetraphosphine catalyzed coupling of 2-halophenols with alkynes. Chemical Communications, 50, 6023-6026. DOI: 10.1039/C4CC00815D View Source
